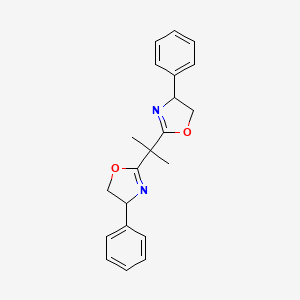
2,2'-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Vue d'ensemble
Description
“2,2’-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)” is a C2 symmetric ligand used for enantioselective catalysis . It easily forms bidentate coordination complexes due to the strong affinity of the oxazoline nitrogen for various metals .
Molecular Structure Analysis
The molecular formula of “2,2’-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)” is C21H22N2O2 . The InChI code is 1S/C21H22N2O2/c1-21(2,19-22-17(13-24-19)15-9-5-3-6-10-15)20-23-18(14-25-20)16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 334.42 . It’s typically stored in an inert atmosphere, under -20°C .Applications De Recherche Scientifique
1. Polymer Synthesis and Thermoset Polyesters
A study by Kriegel et al. (1998) explored the copolymerization of 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane with dimethyl terephthalate and other compounds. This process creates polyesters with pendant ketals, leading to the formation of 2,2-bis(hydroxymethyl)propane-1,3-diyl units. These units are significant in developing rigid, adhesive thermosets, particularly in controlling thermal transesterification, which is vital in polyester synthesis (Kriegel, Collard, Liotta, & Schiraldi, 1998).
2. Bioremediation of Environmental Pollutants
Research by Chhaya and Gupte (2013) demonstrated the use of laccase from Fusarium incarnatum in a reverse micelles system to biodegrade Bisphenol A, a structural analog to 2,2-bis(4-hydroxyphenyl) propane. This study highlights the potential of using enzymatic systems in non-aqueous environments to enhance the biodegradability of hydrophobic phenolic environmental pollutants (Chhaya & Gupte, 2013).
3. Development of High-Performance Materials
Singh et al. (2014) investigated the synthesis of new fluorinated sulfonated polytriazoles using 2,2'-(propane-2,2-diyl)bis((prop-2-ynyloxy)benzene). These polytriazoles exhibit high molecular weights, good solubility, and film-forming capabilities. Their significant thermal and chemical stabilities, combined with high mechanical properties, make them suitable for applications as proton exchange membranes in fuel cells (Singh, Mukherjee, Banerjee, Komber, & Voit, 2014).
Mécanisme D'action
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Orientations Futures
Propriétés
IUPAC Name |
4-phenyl-2-[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-21(2,19-22-17(13-24-19)15-9-5-3-6-10-15)20-23-18(14-25-20)16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNVCJCSECAMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



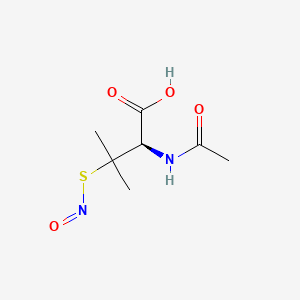
![1-[5-(2-Methylphenyl)-2-thienyl]ethanone](/img/structure/B3120837.png)
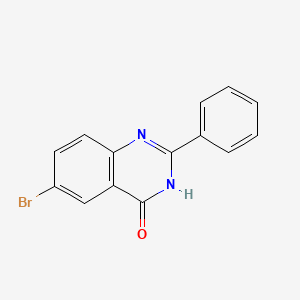



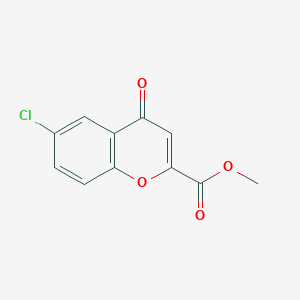
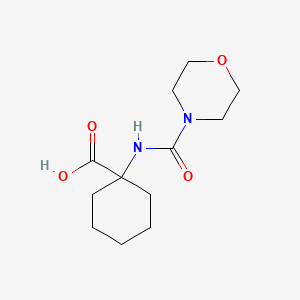

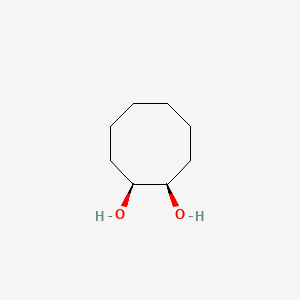
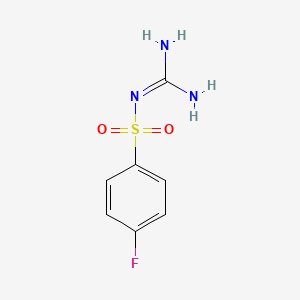
![Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]-(9CI)](/img/structure/B3120915.png)

